Phosphatidylinositols,soya
Overview
Description
Phosphatidylinositols are a class of glycerophospholipids that contain a glycerol backbone, two non-polar fatty acid tails, and a polar inositol head group . These compounds are essential components of cell membranes and play a crucial role in various cellular functions, including signal transduction, vesicle trafficking, and membrane dynamics . Phosphatidylinositols derived from soya are particularly significant due to their abundance and ease of extraction from soybeans .
Mechanism of Action
Target of Action
Phosphatidylinositols, soya, also known as L-ALPHA-PHOSPHATIDYLINOSITOL, primarily targets key sub-cellular processes such as membrane transport, cytoskeletal function, and plasma membrane signaling in eukaryotic cells . It plays a significant role in modulating microglial actin remodeling and phagocytosis, particularly in neurodegenerative diseases like Alzheimer’s disease .
Mode of Action
Phosphatidylinositols, soya interacts with its targets by acting as a secondary messenger lipid. The phosphorylated derivatives of phosphatidylinositols, known as phosphoinositides, play important roles in lipid signaling, cell signaling, and membrane trafficking . The inositol ring can be phosphorylated by a variety of kinases on the three, four, and five hydroxyl groups in seven different combinations . This interaction results in changes such as phagocytic cup formation, cell polarization, and the process of phagosomes formation .
Biochemical Pathways
Phosphatidylinositols, soya affects the phosphatidylinositol cycle (PI-cycle), a major pathway for the synthesis of phosphatidylinositol and its phosphorylated forms . This cycle involves different steps that occur in two different membranes, the plasma membrane and the endoplasmic reticulum . The lipid intermediates of the PI-cycle, including diacylglycerol and phosphatidic acid, are also important lipid signaling agents .
Pharmacokinetics
The PI-cycle requires a large amount of metabolic energy and involves lipid transfer between two membranes . The lipid intermediates of the PI-cycle are normally highly enriched with 1-stearoyl-2-arachidonoyl molecular species in mammals . There is a significant fraction (>15%) of lipids in the pi-cycle of normal cells that have other acyl chains .
Result of Action
The molecular and cellular effects of Phosphatidylinositols, soya’s action are significant. It influences actin remodeling and phagocytosis, particularly in the context of neurodegenerative diseases . Dysregulated PI3K pathway signaling, which Phosphatidylinositols, soya is a part of, occurs in one-third of human tumors .
Action Environment
The action, efficacy, and stability of Phosphatidylinositols, soya can be influenced by environmental factors. For instance, the cyclical nature of the PI-cycle, its dependence on acyl chain composition, and its requirement for lipid transfer between two membranes, explain many of the biological properties of this cycle . Furthermore, the ratio and types of fatty acid intake can influence the intracellular secondary lipid messengers along with the cellular content of phosphatidylcholine and phosphatidylethanolamine .
Biochemical Analysis
Biochemical Properties
Phosphatidylinositols, soya, are involved in several biochemical reactions. They interact with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with phosphoinositide 3-kinases (PI3Ks), which phosphorylate phosphatidylinositols to produce phosphatidylinositol-3,4,5-trisphosphate. This product acts as a secondary messenger in various signaling pathways. Additionally, phosphatidylinositols interact with phospholipase C, which hydrolyzes them to produce diacylglycerol and inositol trisphosphate, both of which are important signaling molecules .
Cellular Effects
Phosphatidylinositols, soya, have significant effects on various cell types and cellular processes. They influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, phosphatidylinositols are involved in the activation of protein kinase B (Akt), which plays a critical role in cell survival, growth, and proliferation. They also affect the organization of the actin cytoskeleton, thereby influencing cell shape and motility .
Molecular Mechanism
The molecular mechanism of action of phosphatidylinositols, soya, involves several steps. These compounds bind to specific proteins and enzymes, leading to their activation or inhibition. For example, the binding of phosphatidylinositol-3,4,5-trisphosphate to Akt results in its activation, which subsequently leads to changes in gene expression and cellular metabolism. Additionally, phosphatidylinositols can inhibit certain enzymes, such as phosphatases, thereby modulating signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phosphatidylinositols, soya, can change over time. These compounds are relatively stable but can undergo degradation under certain conditions. Long-term studies have shown that phosphatidylinositols can have sustained effects on cellular function, including prolonged activation of signaling pathways and changes in gene expression. Their stability and activity can be influenced by factors such as temperature, pH, and the presence of other biomolecules .
Dosage Effects in Animal Models
The effects of phosphatidylinositols, soya, vary with different dosages in animal models. At low doses, these compounds can enhance cell signaling and promote cell survival and growth. At high doses, they can have toxic effects, including the disruption of cellular membranes and inhibition of essential enzymes. Threshold effects have been observed, where a certain concentration of phosphatidylinositols is required to elicit a biological response .
Metabolic Pathways
Phosphatidylinositols, soya, are involved in several metabolic pathways. They are synthesized from phosphatidic acid and inositol by the enzyme phosphatidylinositol synthase. Once formed, they can be phosphorylated by various kinases to produce different phosphoinositides, which are involved in signaling pathways. Phosphatidylinositols also interact with enzymes such as phospholipase C and phosphatases, which modulate their levels and activity .
Transport and Distribution
Phosphatidylinositols, soya, are transported and distributed within cells and tissues through specific transporters and binding proteins. These compounds are incorporated into cell membranes and can be transported between different cellular compartments. Their localization and accumulation are influenced by factors such as lipid composition and the presence of specific binding proteins .
Subcellular Localization
Phosphatidylinositols, soya, are localized to specific subcellular compartments, including the plasma membrane, endoplasmic reticulum, and Golgi apparatus. Their activity and function are influenced by their localization, as they interact with different proteins and enzymes in these compartments. Targeting signals and post-translational modifications can direct phosphatidylinositols to specific organelles, thereby modulating their activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphatidylinositols can be synthesized through the esterification of cytidine diphosphate diacylglycerol with myoinositol by the enzyme phosphoinositol synthase . This reaction typically occurs in the endoplasmic reticulum of cells. The synthetic route involves the use of cytidine diphosphate diacylglycerol as a substrate, which reacts with myoinositol under the catalytic action of phosphoinositol synthase to form phosphatidylinositol .
Industrial Production Methods: Industrial production of phosphatidylinositols from soya involves the extraction of soy lecithin, followed by purification processes to isolate phosphatidylinositols . The extraction process typically includes solvent extraction using chloroform or ether, followed by chromatographic techniques to purify the desired phosphatidylinositols . The final product is often formulated as a solution in chloroform for ease of use in various applications .
Chemical Reactions Analysis
Types of Reactions: Phosphatidylinositols undergo various chemical reactions, including phosphorylation, oxidation, and hydrolysis .
Common Reagents and Conditions:
Phosphorylation: This reaction involves the addition of phosphate groups to the inositol ring, typically using adenosine triphosphate as a phosphate donor and kinases as catalysts.
Hydrolysis: Enzymes such as phospholipase C can hydrolyze phosphatidylinositols to produce diacylglycerol and inositol phosphates.
Major Products:
Phosphorylated Derivatives: These include various phosphoinositides, which are crucial for cellular signaling.
Oxidized Derivatives: Nitrated and nitroxidized phosphatidylinositols, which have distinct biological activities.
Hydrolysis Products: Diacylglycerol and inositol phosphates, which act as secondary messengers in signal transduction pathways.
Scientific Research Applications
Phosphatidylinositols have a wide range of scientific research applications:
Comparison with Similar Compounds
Phosphatidylcholine: Contains a choline head group and is a major component of cell membranes.
Phosphatidylethanolamine: Contains an ethanolamine head group and is involved in membrane fusion and curvature.
Phosphatidylserine: Contains a serine head group and plays a role in cell signaling and apoptosis.
Uniqueness of Phosphatidylinositols: Phosphatidylinositols are unique due to their ability to undergo reversible phosphorylation, which allows them to participate in dynamic cellular signaling processes . Their role in generating secondary messengers such as diacylglycerol and inositol triphosphate further distinguishes them from other glycerophospholipids .
Properties
IUPAC Name |
[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H87O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)55-35-37(36-56-59(53,54)58-45-43(51)41(49)40(48)42(50)44(45)52)57-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40-45,48-52H,3-36H2,1-2H3,(H,53,54)/t37-,40?,41-,42+,43-,44-,45?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZQXPXKJFOAGE-KAEDGTSCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H87O13P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
867.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97281-52-2 | |
Record name | Phosphatidylinositols, soya | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.820 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of L-α-Phosphatidylinositol 4,5-bisphosphate (PIP2) in cardiac muscle contraction?
A: PIP2 plays a crucial role in modulating the activity of the Na+/Ca2+ exchanger, a protein essential for regulating calcium levels and thereby controlling cardiac muscle contraction. Research shows that PIP2 increases the exchanger's apparent affinity for cytosolic Ca2+ by tenfold. [] This interaction is part of a fast phosphorylation chain where a calcium-independent formation of phosphatidylinositol 4-monophosphate (PIP) is followed by a calcium-dependent synthesis of PIP2, ultimately stimulating the Na+/Ca2+ exchanger. []
Q2: How does L-α-Phosphatidylinositol 4,5-bisphosphate (PIP2) influence the protein ezrin?
A: PIP2 plays a critical role in recruiting ezrin, a membrane-cytoskeleton linker protein, to cell membranes. Studies employing quartz crystal microbalance and scanning force microscopy revealed that increasing PIP2 concentration within a lipid membrane directly correlates with increased ezrin binding. [] This suggests a crucial role for PIP2 in localizing ezrin to specific membrane regions.
Q3: Can L-α-Phosphatidylinositol 4,5-bisphosphate (PIP2) directly trigger calcium release in skeletal muscle?
A: Yes, PIP2 can directly activate the ryanodine-sensitive Ca2+ release channel in skeletal muscle terminal cisternae. [] This activation leads to Ca2+ release from the sarcoplasmic reticulum, ultimately contributing to muscle contraction. This effect was observed at physiologically relevant concentrations (1 μM) in both lipid bilayer and muscle vesicle experiments. []
Q4: How do the epsilon and zeta isoforms of diacylglycerol kinase differ in their interaction with L-α-Phosphatidylinositol 4,5-bisphosphate (PIP2) and other signaling molecules?
A: The epsilon and zeta isoforms of diacylglycerol kinase (DGK) exhibit contrasting responses to PIP2 and other signaling molecules, suggesting distinct roles in signal transduction. While PIP2 inhibits the epsilon isoform, it enhances the activity of the zeta isoform. [, ] Furthermore, the epsilon isoform shows selectivity towards arachidonic acid-containing diacylglycerols, a product of PIP2 hydrolysis, and is stimulated by Ca2+ release. [, ] In contrast, the zeta isoform displays lower activity towards these specific diacylglycerols and remains largely unaffected by Ca2+ levels. [, ]
Q5: What is the role of L-α-Phosphatidylinositol in regulating vascular smooth muscle contraction?
A: L-α-Phosphatidylinositol plays a role in regulating vascular smooth muscle contraction by influencing the activity of a Ca2+-dependent protease. This protease, crucial for muscle contraction, undergoes autolysis in the presence of Ca2+, leading to a form with higher Ca2+ sensitivity. [] L-α-Phosphatidylinositol, along with its derivative dioleoylglycerol, stimulates this autolysis by lowering the Ca2+ concentration required for the process. [] This suggests a potential regulatory mechanism involving L-α-Phosphatidylinositol in controlling vascular tone.
Q6: Can L-α-Phosphatidylinositol be used to differentiate between pathogenic and non-pathogenic Listeria species?
A: Yes, the presence of phosphatidylinositol-specific phospholipase C (PI-PLC) activity, which utilizes L-α-Phosphatidylinositol as a substrate, serves as a distinguishing feature between pathogenic and non-pathogenic Listeria species. [] A simple assay involving overlaying bacterial colonies with L-α-Phosphatidylinositol revealed that only pathogenic species like Listeria monocytogenes exhibit PI-PLC activity, producing a visible halo around the colonies. [] This distinction aids in the rapid identification of pathogenic Listeria in clinical or food samples.
Q7: How does L-α-Phosphatidylinositol 4,5-bisphosphate (PIP2) contribute to clathrin-mediated endocytosis?
A: Research suggests that while PIP2 is not directly involved in the aggregation of clathrin-coated vesicles mediated by the clathrin assembly protein AP-2, it is a crucial component of the liposomes used to reconstitute this aggregation in vitro. [] This implies that PIP2, as part of the membrane environment, is essential for the proper function of AP-2 in endosome formation during clathrin-mediated endocytosis.
Q8: Can the actin-binding protein hisactophilin interact with membranes containing L-α-Phosphatidylinositol 4,5-bisphosphate (PIP2)?
A: Yes, hisactophilin, particularly the naturally occurring form with a myristic acid chain (DIC-HIS), exhibits electrostatic interactions with PIP2-containing membranes. [] This binding, stronger than that observed with recombinant hisactophilin lacking the fatty acid chain (EC-HIS), highlights the importance of the myristic acid moiety for effective membrane association. [] DIC-HIS retains its ability to bind actin while associated with the membrane, indicating its potential role in linking the actin cytoskeleton to PIP2-rich membrane domains. []
Q9: How does cyclic strain affect L-α-Phosphatidylinositol metabolism in endothelial cells?
A: Cyclic strain applied to cultured endothelial cells triggers a biphasic increase in diacylglycerol (DAG). [] The initial transient peak is linked to the hydrolysis of L-α-Phosphatidylinositol by phospholipase C, while the sustained DAG elevation involves the hydrolysis of phosphatidylcholine, potentially mediated by phospholipase D. [] This suggests a complex interplay between mechanical stimulation, L-α-Phosphatidylinositol metabolism, and DAG signaling in endothelial cells, potentially relevant to mechanotransduction processes.
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